Pheanthine

Vue d'ensemble

Description

Le Phénanthrène est un hydrocarbure aromatique polycyclique composé de trois cycles benzéniques fusionnés disposés de manière angulaire. Sa formule chimique est C₁₄H₁₀. Le Phénanthrène est un solide cristallin incolore à température ambiante et possède une légère odeur aromatique. Il est généralement présent dans le goudron de houille et est utilisé dans la production de colorants, de plastiques, de pesticides, d'explosifs et de médicaments .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Phénanthrène peut être synthétisé par plusieurs méthodes :

Oxydation de Persulfate d'Elbs : Cette méthode implique l'oxydation du naphtalène à l'aide de persulfate.

Réaction de Diels-Alder : Le Phénanthrène est produit comme sous-produit lors de la réaction du benzène avec le furane.

Synthèse du Phénanthrène de Haworth : Ce processus en plusieurs étapes implique une acylation de Friedel-Crafts suivie de réductions de Clemmensen ou de Wolff-Kishner

Méthodes de production industrielle : Le Phénanthrène est principalement obtenu par distillation du goudron de houille. Le goudron de houille est soumis à une distillation fractionnée, et le Phénanthrène est isolé de la fraction d'huile moyenne. Il est ensuite purifié par recristallisation .

Analyse Des Réactions Chimiques

Le Phénanthrène subit diverses réactions chimiques, notamment :

Réduction : Lorsqu'il est traité avec de l'hydrure de lithium aluminium, le Phénanthrène est réduit en 9,10-dihydrophénanthrène.

Substitution aromatique électrophile : Le Phénanthrène subit une halogénation, une sulfonation et une nitration aux positions 9 et 10.

Réactifs et conditions courants :

Oxydation : hydroperoxyde de tert-butyle, acétylacétonate de molybdène.

Réduction : hydrure de lithium aluminium.

Halogénation : Brome.

Sulfonation : Acide sulfurique.

Principaux produits :

Phénanthrènequinone : Issu de l'oxydation.

9,10-Dihydrophénanthrène : Issu de la réduction.

9-Bromophénanthrène : Issu de l'halogénation

4. Applications de la recherche scientifique

Le Phénanthrène a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les hydrocarbures aromatiques polycycliques et leurs réactions.

Biologie : Étudié pour ses effets sur la dégradation microbienne et la biorémediation des environnements contaminés

Médecine : Enquête sur ses effets cancérigènes potentiels et son rôle dans la synthèse de produits pharmaceutiques.

Industrie : Utilisé dans la production de colorants, de plastiques, de pesticides et d'explosifs

5. Mécanisme d'action

Le Phénanthrène exerce ses effets principalement par ses interactions avec les systèmes biologiques. Il est connu pour subir une activation métabolique pour former des intermédiaires réactifs qui peuvent se lier à l'ADN et aux protéines, conduisant à des effets mutagènes et cancérigènes. Les voies métaboliques impliquent les enzymes du cytochrome P450, qui convertissent le Phénanthrène en phénanthrènequinone et en autres métabolites réactifs .

Applications De Recherche Scientifique

Phenanthrene has diverse applications in scientific research:

Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.

Biology: Studied for its effects on microbial degradation and bioremediation of contaminated environments

Medicine: Investigated for its potential carcinogenic effects and its role in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, plastics, pesticides, and explosives

Mécanisme D'action

Phenanthrene exerts its effects primarily through its interactions with biological systems. It is known to undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The metabolic pathways involve cytochrome P450 enzymes, which convert phenanthrene to phenanthrenequinone and other reactive metabolites .

Comparaison Avec Des Composés Similaires

Le Phénanthrène est souvent comparé à d'autres hydrocarbures aromatiques polycycliques tels que :

Anthracène : Un isomère linéaire du Phénanthrène avec trois cycles benzéniques fusionnés disposés en ligne droite.

Naphtalène : Composé de deux cycles benzéniques fusionnés et moins complexe que le Phénanthrène.

Pyrène : Contient quatre cycles benzéniques fusionnés et est plus grand et plus complexe que le Phénanthrène.

Unicité : La structure angulaire et la stabilité du Phénanthrène le rendent unique parmi les hydrocarbures aromatiques polycycliques. Sa capacité à subir diverses réactions chimiques à des positions spécifiques (9 et 10) le distingue également des autres composés similaires .

Activité Biologique

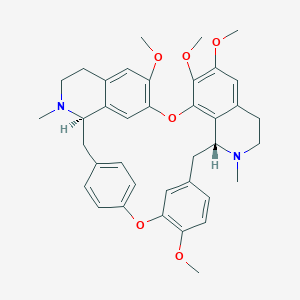

Pheanthine, a bisbenzylisoquinoline alkaloid, has garnered attention for its diverse biological activities, particularly its potential as an antiprotozoal agent against Trypanosoma cruzi, the causative agent of Chagas disease. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and case studies demonstrating its efficacy.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The compound's specific chemical formula and mass spectrum have been documented, aiding in understanding its interactions at the molecular level.

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₃₃N₃O₄ |

| Molecular Weight | 505.61 g/mol |

| Rf Value (TLC) | 0.85 |

Antiprotozoal Activity

Research has highlighted the trypanocidal effects of this compound. In a study involving C3H/He mice infected with T. cruzi, this compound was administered at a dose of 10 mg/kg. The results indicated a significant increase in survival rates compared to untreated controls:

- Median Survival Time (MST) :

- This compound: 86.33 days (significant)

- Control: 29.93 days (insignificant)

The study demonstrated that 40% of treated mice survived beyond the observation period, indicating this compound's potential as a therapeutic agent against Chagas disease .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various pathogens, although specific data on its spectrum of activity remains limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes in T. cruzi, leading to reduced parasitemia and increased host survival rates. The compound's ability to modulate immune responses may also play a role in its therapeutic efficacy.

Case Studies

-

Chagas Disease Treatment :

- Study Design : C3H/He mice were infected with T. cruzi and treated with this compound.

- Results : Significant reduction in parasitemia and increased survival rates were observed in treated groups compared to controls.

- : this compound shows promise as an effective treatment for Chagas disease.

- Comparative Efficacy :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the alkaloid structure can influence its potency and selectivity against T. cruzi. Ongoing research aims to identify structural features that enhance its therapeutic profile while minimizing potential side effects.

Propriétés

IUPAC Name |

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317023 | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-79-2 | |

| Record name | (-)-Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrondrine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRANDRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.